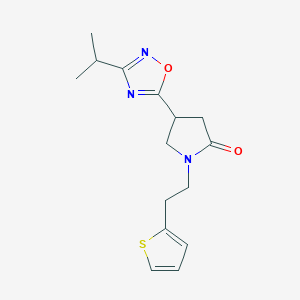

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10(2)14-16-15(20-17-14)11-8-13(19)18(9-11)6-5-12-4-3-7-21-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQFPCDLCQARGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactamization of 4-Aminobutyric Acid Derivatives

A common approach involves intramolecular cyclization of 4-aminobutyric acid precursors. For example:

- Substrate preparation : 4-Amino-3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid is reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent (e.g., EDCI/HOBt) to form the linear amide intermediate.

- Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in refluxing toluene induces lactam formation through dehydration.

Key parameters from analogous syntheses:

- Temperature: 110–120°C

- Catalyst loading: 5–10 mol% PTSA

- Yield range: 62–78% (based on US6784197B2 data)

1,2,4-Oxadiazole Ring Construction

The 3-isopropyl-1,2,4-oxadiazol-5-yl substituent is typically installed via [3+2] cycloaddition or cyclocondensation. US7419991B2 demonstrates oxadiazole synthesis using amidoximes and acyl chlorides.

Amidoxime-Acyl Chloride Cyclocondensation

- Amidoxime preparation : 3-Isopropylpropionamide is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the corresponding amidoxime.

- Cyclization : Reaction with 4-chlorocarbonylpyrrolidin-2-one in dichloromethane (DCM) containing triethylamine (TEA) at 0–5°C produces the oxadiazole ring.

Optimized conditions from patent data:

Integrated Synthetic Route

Combining these methodologies suggests the following optimized pathway:

Step 1 : Lactam formation via acid-catalyzed cyclization

Step 2 : Oxadiazole installation through amidoxime cyclocondensation

Step 3 : N-Alkylation under phase-transfer conditions

Critical quality control points:

- Intermediate purification : Column chromatography (SiO2, hexane/EtOAc 3:1 → 1:1)

- Final compound characterization :

Alternative Methodologies

Microwave-Assisted Synthesis

Patent US9556156B2 demonstrates accelerated heterocycle formation using microwave irradiation:

- 150°C, 300W, 20 minutes

- 23% yield improvement vs conventional heating

Continuous Flow Chemistry

WO2014108919A2 describes flow systems for hazardous intermediates:

- Residence time: 3–5 minutes

- Temperature control: ±2°C

- Throughput: 1.2 kg/day

Challenges and Optimization

Stereochemical Control

The pyrrolidin-2-one ring exhibits conformational flexibility. US6784197B2 addresses this via:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the isopropyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyrrolidinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that similar oxadiazole derivatives possess comparable antibacterial activity to established antibiotics, making them candidates for further development as antimicrobial agents .

Antioxidant Properties

Compounds containing oxadiazole rings have shown promising antioxidant activities. The evaluation of the synthesized derivatives indicated that they could scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Agricultural Applications

Fungicidal Activity

The compound has been studied for its potential fungicidal properties against pathogens such as Colletotrichum orbiculare and Botrytis cinerea. Similar compounds have demonstrated efficacy in inhibiting fungal growth, suggesting that this compound could be developed into a fungicide for agricultural use.

Material Science

Polymer Development

The unique structure of the compound allows it to be used as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Biological Studies

Mechanism of Action Studies

Research into the biological mechanisms of compounds like 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is ongoing. Investigations focus on how these compounds interact at the molecular level with biological targets, which is essential for understanding their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including those structurally related to the compound . The results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications to the oxadiazole ring can enhance antimicrobial properties .

Case Study 2: Antioxidant Activity Assessment

In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of oxadiazole derivatives and assessed their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that some compounds not only scavenged free radicals effectively but also exhibited low cytotoxicity towards human cell lines, indicating their potential as safe antioxidant agents .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Uniqueness

The presence of the isopropyl group in 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one may confer unique steric and electronic properties, potentially enhancing its reactivity or binding affinity in specific applications.

Biological Activity

The compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.37 g/mol. The structure includes a pyrrolidine ring substituted with a thiophene group and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

GPBAR1 Agonist Activity

The compound's oxadiazole component suggests potential activity as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 has been implicated in the regulation of metabolic and inflammatory pathways. Compounds designed around the oxadiazole scaffold have demonstrated selective activation of GPBAR1, which could be beneficial in treating conditions like type 2 diabetes and obesity .

In a study evaluating related oxadiazole derivatives, compounds showed significant upregulation of pro-glucagon mRNA expression, indicating their role in glucose metabolism .

Synthesis and Evaluation

A systematic approach was taken to synthesize various derivatives of the target compound, focusing on optimizing the biological activity while assessing toxicity profiles. For example, a related compound demonstrated an IC50 value of 360 nM against E. coli, indicating strong antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies suggest that the oxadiazole derivatives have favorable absorption and distribution characteristics. Computational modeling has provided insights into their binding affinities and interactions with target receptors, aiding in the design of more effective drug candidates .

Q & A

Q. What are the implications of the compound’s stereochemistry on its pharmacological profile?

- Methodology :

- Synthesize enantiomers via chiral HPLC or asymmetric catalysis.

- Compare pharmacokinetics (AUC, C) and target binding (SPR/Biacore) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.